3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of sulfur-containing heterocycles often involves the reaction of chlorophenyl precursors with sulfur sources or sulfur-containing reagents. For instance, paper describes the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starting from 4-chlorophenoxyacetic acid, which undergoes a series of reactions including esterification, hydrazinolysis, and cyclization to yield the target compounds. Similarly, the synthesis of "3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione" would likely involve the incorporation of a chlorophenyl group and the introduction of sulfur atoms through appropriate synthetic routes.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques provide information on the geometry, electronic structure, and intramolecular interactions of the molecules. For example, paper discusses the stabilization of the molecular geometry by intramolecular hydrogen bonding, which is a common feature in such compounds. The molecular structure of "3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione" would similarly be expected to show characteristic vibrational modes and electronic transitions indicative of its functional groups and overall conformation.
Chemical Reactions Analysis
The reactivity of sulfur-containing heterocycles can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the overall electronic distribution within the molecule. Paper mentions the potential energy scan indicating preferred conformations based on the lone pairs of the sulfur atom. The chemical reactivity of "3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione" would be expected to be influenced by the electron-withdrawing effect of the chlorophenyl group and the electron density around the sulfur atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing heterocycles, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The presence of intramolecular hydrogen bonds, as seen in paper , can affect the compound's boiling point and solubility in various solvents. The compound's stability can be assessed through computational methods such as NBO analysis, which provides insights into hyperconjugative interactions and charge delocalization . The physical and chemical properties of "3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione" would be expected to be consistent with those of similar sulfur-containing heterocycles.
Scientific Research Applications
Synthesis and Chemical Reactions
3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione is involved in various synthetic pathways for creating novel compounds with potential applications in different fields, including materials science and pharmacology. For instance, it plays a role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which exhibit chemiluminescence upon base-induced decomposition. Such compounds can be used in developing sensitive analytical methods for detecting reactive oxygen species or in the design of molecular probes (Watanabe et al., 2010). Additionally, it has been utilized in the creation of differently functionalized cyclopentenediones, demonstrating its versatility in organic synthesis and the potential for generating diverse molecular architectures (Egorov et al., 2019).
Structural and Molecular Studies
The study of supramolecular structures, including those involving 3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione derivatives, provides insights into the interactions that govern molecular assembly and recognition. For example, research into the crystalline structures of related compounds has revealed patterns of weak hydrogen bonding, which are crucial for understanding how these molecules could be used in designing new materials or in drug design (Low et al., 2002).
Applications in Organic Electronics
Derivatives of 3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione have been explored for their electronic properties, with potential applications in organic electronics. The modification of electronic materials, such as the doping of PEDOT:PSS with compounds containing 3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione, has led to enhanced conductivity and work function. Such advancements are significant for improving the efficiency of organic solar cells and other electronic devices (Zeng et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, compounds containing 3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione have been investigated for their biological activity. The design and synthesis of new molecules based on this structure have led to the identification of potential therapeutic agents, showcasing the compound's importance in the discovery of new drugs and biological probes (Tanaka et al., 2007).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyloxolane-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-6-1-3-7(4-2-6)15-8-5-9(12)14-10(8)13/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWKLJYXQYYTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377583 | |
Record name | 11D-094 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione | |
CAS RN |
61607-29-2 | |
Record name | 11D-094 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.